molecular formula C19H22N4O3S B2607279 4-methyl-N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021226-88-9

4-methyl-N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2607279
CAS No.: 1021226-88-9
M. Wt: 386.47
InChI Key: JMPJCTGQSBGKCU-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not provided in the available resources .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study highlights the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives. These compounds were prepared through various chemical reactions, including annelation and cyclization processes, resulting in derivatives that exhibited pronounced antimicrobial activity (Bhuiyan et al., 2006).

Heterocyclic Synthesis

Research on thiophenylhydrazonoacetates in heterocyclic synthesis provided insights into the reactivity of these compounds toward a variety of nitrogen nucleophiles. This study yielded a diverse set of heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives, showcasing the compound's versatility in synthesizing novel heterocycles (Mohareb et al., 2004).

Facile Synthesis of Novel Compounds

Another research endeavor reported the facile synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones. This process involved regiospecific conversion of ester functionalities to acids and subsequent reactions leading to the formation of a fused pyridazinone skeleton. The study expands the chemical toolbox for creating novel compounds with potential biological applications (Koza et al., 2013).

Properties

IUPAC Name

4-methyl-N-[6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-13-4-6-14(7-5-13)19(25)21-16-8-9-18(23-22-16)27-12-17(24)20-11-15-3-2-10-26-15/h4-9,15H,2-3,10-12H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPJCTGQSBGKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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